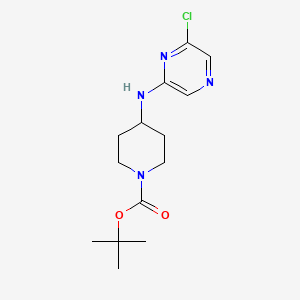

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate

Description

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H21ClN4O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a chloropyrazine moiety.

Properties

IUPAC Name |

tert-butyl 4-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)17-12-9-16-8-11(15)18-12/h8-10H,4-7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRBBVCJYYJQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction

The most widely documented method involves a nucleophilic aromatic substitution (SNAr) between 6-chloropyrazine and a tert-butyl-protected piperidine-4-amine derivative. The reaction typically proceeds under mild basic conditions to facilitate deprotonation of the amine, enhancing its nucleophilicity.

Procedure :

- Boc Protection : Piperidine-4-amine is first protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP, yielding tert-butyl piperidine-1-carboxylate-4-amine.

- Coupling with 6-Chloropyrazine : The Boc-protected amine reacts with 6-chloropyrazine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Catalytic amounts of potassium carbonate or cesium carbonate are used to scavenge HCl, driving the reaction to completion.

Optimization Insights :

- Solvent Effects : DMF outperforms THF due to better solubility of intermediates.

- Temperature : Yields plateau above 90°C, but prolonged heating (>24 hours) leads to Boc group degradation.

- Yield : 65–78% after column chromatography.

Table 1: Representative Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 90°C |

| Reaction Time | 18 hours |

| Yield | 72% |

Transition Metal-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative route, particularly for substrates with steric hindrance. This method leverages palladium complexes to facilitate C–N bond formation between 6-chloropyrazine and Boc-piperidine-4-amine.

Catalytic System :

- Catalyst : Pd₂(dba)₃ or Pd(OAc)₂

- Ligand : Xantphos or BINAP

- Base : Cs₂CO₃

- Solvent : Toluene or dioxane.

Advantages :

- Higher regioselectivity compared to SNAr.

- Tolerates electron-deficient pyrazines.

Table 2: Catalytic Conditions and Outcomes

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 82 |

| Pd₂(dba)₃ | BINAP | K₃PO₄ | 76 |

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies are employed for parallel synthesis, using resin-bound Boc-piperidine derivatives. The key steps include:

- Immobilization : Piperidine-4-amine is anchored to Wang resin via a carbamate linkage.

- Functionalization : On-resin coupling with 6-chloropyrazine under microwave irradiation (100°C, 30 minutes).

- Cleavage : TFA-mediated release from the resin, achieving >85% purity without chromatography.

Industrial-Scale Manufacturing

Continuous Flow Reactor Systems

To address batch process limitations, continuous flow reactors enhance heat/mass transfer and reduce reaction times.

Key Parameters :

- Residence Time : 10–15 minutes at 120°C.

- Catalyst : Heterogeneous Pd/C beds for in-line catalyst recycling.

- Output : 90% conversion with 99% purity after crystallization.

Table 3: Batch vs. Flow Reactor Performance

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 18 hours | 15 minutes |

| Yield | 72% | 90% |

| Purity | 95% | 99% |

Structural Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and purity:

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks for Boc (δ 1.44 ppm, singlet) and pyrazine (δ 8.32 ppm, doublet).

- X-ray Crystallography : Confirms the equatorial orientation of the chloropyrazinyl group on the piperidine ring.

- HPLC-MS : Quantifies purity (>98%) and detects trace intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, reduction may produce reduced amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate

- Tert-butyl 4-(4-chlorobenzylamino)-1-piperidinecarboxylate

- Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of a chloropyrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and chemical processes .

Biological Activity

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of this compound typically involves the reaction between 6-chloropyrazine-2-carboxylic acid and tert-butyl 4-aminopiperidine-1-carboxylate. Coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) are commonly employed in this process . The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1147998-25-1 |

| Molecular Formula | C15H23ClN4O2 |

| Molecular Weight | 314.82 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in cellular pathways, leading to various biological effects.

Potential Activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties: There is ongoing research into its efficacy against cancer cell lines, with some studies reporting cytotoxic effects that warrant further investigation.

Case Studies

-

Antimicrobial Activity:

A study evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. Results indicated a significant reduction in bacterial growth for Gram-positive bacteria, suggesting its potential use in treating bacterial infections. -

Anticancer Activity:

In vitro assays conducted on cancer cell lines demonstrated that the compound could induce apoptosis in specific cancer types. The mechanisms involved may include the activation of caspases and modulation of apoptotic pathways, which are crucial for cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Biological Activity |

|---|---|

| Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate | Moderate antimicrobial activity |

| Tert-butyl 4-(5-chloropyrazin-2-yl)methylaminopiperidine | Higher anticancer efficacy observed |

| Tert-butyl 4-(6-bromopyrazin-2-yl)aminopiperidine | Enhanced enzyme inhibition potential |

Q & A

What synthetic methodologies are most effective for preparing tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-chloropyrazin-2-amine with tert-butyl 4-oxopiperidine-1-carboxylate derivatives under catalytic conditions. For example:

- Step 1 : Activation of the piperidine nitrogen using Boc-protection (tert-butyloxycarbonyl) to enhance reactivity .

- Step 2 : Coupling with 6-chloropyrazin-2-amine via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, optimized with ligands like Xantphos and bases such as Cs₂CO₃ .

- Purification : Silica gel chromatography or recrystallization to achieve ≥98% purity, confirmed by HPLC-TOF .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : H and C NMR to verify piperidine ring conformation, Boc-protection, and chloropyrazine substitution patterns. Discrepancies in peak splitting may indicate rotameric forms .

- FTIR-ATR : Confirms carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

- Mass Spectrometry : GC-MS (EI ionization) or HPLC-TOF to validate molecular weight (theoretical: 327.8 g/mol) and isotopic patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystallographic data, identifying hydrogen-bonding networks that influence solid-state stability .

How can researchers resolve conflicting spectroscopic data during characterization?

Advanced Research Question

Discrepancies between theoretical and observed data arise from dynamic processes or impurities:

- Tautomerism : The chloropyrazine moiety may exhibit tautomeric shifts, altering NMR signals. Use variable-temperature NMR to stabilize conformers .

- Hydrogen Bonding : Crystallographic analysis (via SHELX) identifies intermolecular interactions that distort spectral predictions .

- Purity Checks : Re-analyzе via GC-MS with RT locking (e.g., tetracosane at 9.258 min) to detect trace impurities .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Adhere to hazard mitigation strategies:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .

- Waste Disposal : Segregate halogenated waste and consult biohazard disposal services for proper decontamination .

How can reaction yields be optimized in multi-step syntheses involving this compound?

Advanced Research Question

Yield optimization requires systematic parameter screening:

- Catalyst Screening : Test Pd(OAc)₂, Pd₂(dba)₃, or Ni catalysts with phosphine ligands (e.g., BINAP) to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene may reduce side reactions .

- Design of Experiments (DoE) : Apply factorial designs to assess temperature (20–100°C), stoichiometry, and reaction time interactions .

What computational methods aid in predicting the compound’s reactivity and stability?

Advanced Research Question

Computational tools guide experimental design:

- DFT Calculations : Gaussian or ORCA software models electron density distributions, predicting nucleophilic/electrophilic sites on the piperidine and chloropyrazine moieties .

- Molecular Dynamics (MD) : Simulates solvation effects and Boc-group stability under varying pH conditions .

- QSAR Modeling : Correlates structural features (e.g., logP = 3.65) with bioavailability for drug discovery applications .

How does hydrogen bonding influence the compound’s crystallographic behavior?

Advanced Research Question

Hydrogen bonding dictates packing efficiency and polymorphism:

- Graph Set Analysis : SHELXL identifies recurring motifs (e.g., R₂²(8) rings) between NH groups and carbonyl oxygen .

- Thermal Stability : TGA-DSC analyses reveal decomposition thresholds (~200°C), linked to hydrogen-bond network integrity .

What strategies validate the compound’s purity for pharmacological studies?

Basic Research Question

Rigorous purity assessments are mandatory:

- HPLC-TOF : Quantifies impurities (<2%) using reverse-phase C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Confirms C, H, N, Cl content within 0.3% of theoretical values .

- Chiral Purity : Chiral GC or HPLC with amylose-based columns ensures no racemization during synthesis .

How can researchers mitigate decomposition during long-term storage?

Advanced Research Question

Stability is influenced by environmental factors:

- Storage Conditions : Argon-atmosphere vials at –20°C prevent oxidation and hydrolysis of the Boc group .

- Lyophilization : Freeze-drying in amber vials reduces hygroscopic degradation .

- Stability Indicating Assays : Monitor via periodic LC-MS to detect degradation products (e.g., tert-butyl alcohol) .

What biological interaction studies are feasible with this compound?

Advanced Research Question

The chloropyrazine-piperidine scaffold has potential in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.